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1-(5-Nitropyridin-2-yl)piperidin-4-amine

Cat. No.: B1587591
CAS No.: 252577-85-8
M. Wt: 222.24 g/mol
InChI Key: UXNGJVZEAQGYOA-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Core in Medicinal Chemistry and Bioactive Molecules

The pyridine ring, a six-membered aromatic heterocycle isosteric to benzene, is a fundamental component in the development of pharmaceuticals and agrochemicals. rsc.org Its integration into molecular design is a testament to its ability to confer desirable pharmacological and pharmacokinetic properties to a molecule.

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a wide range of biologically active compounds. The pyridine nucleus is a quintessential example of such a scaffold. rsc.orgmdpi.comnih.gov Its prevalence stems from several key attributes. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological receptors, which can enhance the binding affinity and specificity of a drug. nih.gov Compared to its carbocyclic analog, benzene, pyridine is a more polar and reactive moiety, which can improve a compound's solubility and metabolic stability. nih.govresearchgate.net This versatility and the ease with which the pyridine ring can be functionalized make it an invaluable tool for medicinal chemists seeking to optimize lead compounds. nih.govmdpi.com

The significance of the pyridine scaffold is underscored by its widespread presence in drugs approved by the U.S. Food and Drug Administration (FDA). rsc.org An analysis of N-heterocyclic drugs in the FDA database revealed that pyridine-containing drugs constitute a significant portion, highlighting their therapeutic success. nih.gov Between 2014 and 2023, a total of 54 new drugs containing a pyridine ring were approved by the US FDA. nih.gov These agents span a vast range of therapeutic areas, demonstrating the scaffold's broad applicability. researchgate.netnih.gov Notable examples include drugs for cancer, central nervous system disorders, infectious diseases, and inflammatory conditions. nih.govscinito.aiekb.eg

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

Drug NameTherapeutic Category
IsoniazidAntitubercular nih.gov
AbirateroneAnticancer nih.gov
PiroxicamAnti-inflammatory (NSAID) nih.gov
OmeprazoleAntiulcer (Proton Pump Inhibitor) nih.gov
AtogepantMigraine Treatment nih.gov
DelavirdineAntiviral (HIV/AIDS) nih.gov
RoflumilastChronic Obstructive Pulmonary Disease (COPD) nih.gov
PyridostigmineMyasthenia Gravis Treatment nih.gov

Role of the Nitropyridine Moiety in Modulating Biological Activity

The addition of a nitro (NO₂) group to the pyridine ring to form a nitropyridine creates a scaffold with distinct electronic properties and reactivity, opening new avenues for the synthesis of bioactive compounds. mdpi.comnih.gov The nitro group is strongly electron-withdrawing, which significantly influences the charge distribution and reactive potential of the heterocyclic system. chempanda.com

Nitropyridines are valuable and readily available precursors for a wide array of complex bioactive molecules. mdpi.comnih.govnih.gov They serve as starting materials for compounds with demonstrated antitumor, antiviral, antibacterial, antifungal, and anti-neurodegenerative activities. mdpi.comnih.govconsensus.app The synthetic versatility of nitropyridines is a key asset; the nitro group can be readily reduced to an amino group, which can then be further modified to create fused heterocyclic systems or other functionalities. mdpi.comnih.gov For instance, 2-chloro-5-nitropyridine (B43025) is a common starting material for synthesizing various derivatives through nucleophilic substitution of the chlorine atom. mdpi.com Similarly, commercially available 2-amino-4-methyl-5-nitropyridine (B42881) has been used as a starting compound for the synthesis of a highly selective DNA-dependent protein kinase inhibitor. nih.gov

The electron-withdrawing nature of the nitro group has a profound impact on the pyridine ring's reactivity. chempanda.com It deactivates the ring towards electrophilic substitution but significantly facilitates nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.govmdpi.com This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, onto the pyridine ring, providing a straightforward method for building molecular complexity. mdpi.comnih.gov The position of the nitro group dictates the regioselectivity of these reactions. nih.gov Furthermore, the strong polarity and ability to accept charge conferred by the nitro group can be crucial for a molecule's interaction with biological targets and can be exploited in the design of agents like enzyme inhibitors. chempanda.comevitachem.com

Table 2: Influence of Nitro Group on Pyridine Scaffold

PropertyEffect of Nitro GroupImplication in Drug Design
Electron Density Strongly electron-withdrawing, creating an electron-deficient ring. chempanda.comActivates the ring for nucleophilic aromatic substitution (SNAr). mdpi.com
Reactivity Facilitates reactions with nucleophiles (e.g., amines, thiols). mdpi.comnih.govEnables straightforward synthesis of diverse derivatives. mdpi.com
Polarity Increases the polarity of the molecule. chempanda.comCan influence solubility and interactions with biological targets. nih.gov
Synthetic Handle Can be reduced to an amino group, a versatile functional group. mdpi.comnih.govServes as a key intermediate for building more complex structures. nih.gov

Overview of the Chemical Compound 1-(5-Nitropyridin-2-yl)piperidin-4-amine within Therapeutic Contexts

The chemical compound this compound incorporates the key structural features discussed: a 5-nitropyridine moiety linked to a piperidin-4-amine group. The piperidine (B6355638) ring itself is another exceptionally common scaffold in approved drugs, second only to pyridine in some analyses. nih.govmdpi.com

While specific therapeutic applications for this compound are not extensively detailed in the reviewed scientific literature, its structure makes it a highly valuable intermediate in medicinal chemistry. The 5-nitropyridine portion provides the electronic properties and reactivity discussed previously, making the 2-position susceptible to nucleophilic attack by the piperidine nitrogen. The piperidin-4-amine portion introduces a basic amino group, a common pharmacophore that can be crucial for target binding or can be further functionalized to modulate a compound's properties.

The synthesis of such a compound would typically involve the reaction of 2-chloro-5-nitropyridine with piperidin-4-amine. mdpi.com Structurally similar compounds are utilized as building blocks for novel pharmaceuticals. evitachem.com For example, derivatives of (pyridin-2-yl)piperazine, formed by reacting 2-chloro-5-nitropyridine with a piperazine (B1678402) derivative, have been explored as potential antimicrobial agents. nih.gov Given the established roles of the nitropyridine and aminopiperidine scaffolds in drug discovery, this compound represents a promising platform for the synthesis of more complex molecules with potential activity across a range of therapeutic areas, including oncology and infectious diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4O2 B1587591 1-(5-Nitropyridin-2-yl)piperidin-4-amine CAS No. 252577-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-nitropyridin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(15)16/h1-2,7-8H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNGJVZEAQGYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390398
Record name 1-(5-nitropyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252577-85-8
Record name 1-(5-nitropyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Investigations of 1 5 Nitropyridin 2 Yl Piperidin 4 Amine Derivatives

Impact of Nitropyridine Substitution Patterns on Biological Activity

The nitropyridine moiety is a crucial component in the design of various biologically active molecules, serving as a versatile precursor for compounds with antitumor, antiviral, and anti-neurodegenerative properties. nih.govnih.gov The synthetic utility of nitropyridines stems from the nitro group, which activates the pyridine (B92270) ring for nucleophilic substitution reactions and can be readily transformed into other functional groups like amines, thereby enabling the creation of diverse heterocyclic systems. nih.gov

The position of the nitro group on the pyridine ring significantly influences the biological activity of the resulting compounds. nih.gov For instance, research on (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids, designed as factor IXa inhibitors for anticoagulant therapy, revealed that these compounds exhibit higher inhibition levels and lower IC₅₀ values compared to their analogues lacking the nitro group in the pyridine cycle. nih.gov This highlights the positive contribution of the 5-nitro substituent to the inhibitory potency.

Further evidence for the importance of the 5-nitro substitution pattern includes:

A 5-nitropyridin-2-yl derivative of Meldrum's acid demonstrated dual inhibitory activity against both chymotrypsin (B1334515) and urease, with IC₅₀ values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively. nih.gov

Nitrosyl iron complexes featuring a 5-nitropyridin-2-yl ligand were found to be substantially more active as inhibitors of cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) and sarcoplasmic reticulum (SR) Ca²⁺-ATPase compared to the corresponding complex with an unsubstituted 2-mercaptopyridine (B119420) ligand. nih.gov

In the development of Janus kinase 2 (JAK2) inhibitors, 2-chloro-5-methyl-3-nitropyridine (B188117) was used as a starting material, indicating the utility of various nitropyridine substitution patterns in synthesizing potent inhibitors. nih.gov

The electron-withdrawing nature of the nitro group at the 5-position of the pyridine ring appears to be a key factor in enhancing the biological activity in multiple therapeutic areas. This electronic effect can modulate the binding affinity of the molecule to its biological target.

Role of the Piperidin-4-amine Moiety in Ligand-Target Interactions

The piperidin-4-amine moiety is a prevalent structural feature in many pharmacologically active compounds and serves as a critical anchor for ligand-target interactions. mdpi.comwikipedia.org This scaffold can favorably influence key pharmacokinetic properties, such as lipophilicity and metabolic stability. enamine.netnih.gov

The amine group of the piperidine (B6355638) ring is pivotal for establishing specific interactions within the active site of target proteins. For example, in studies of neuronal nitric oxide synthase (nNOS) inhibitors, the 2-aminopyridine (B139424) head is crucial for anchoring interactions with glutamate (B1630785) residues (Glu-592/Glu-597) in the enzyme's active site, while the terminal amine tail is vital for interacting with heme propionates to achieve high potency. nih.gov Similarly, the amide group in the natural product piperine, which contains a piperidine ring, is thought to form hydrogen bonds within the active sites of monoamine oxidase (MAO) enzymes. nih.gov This suggests that the primary amine of the piperidin-4-amine group in the title compound likely acts as a key hydrogen bond donor, forming critical interactions with amino acid residues in a target's binding pocket.

In the context of imidazo[4,5-b]pyridine derivatives, which have demonstrated antitumor effects, amidino-substituted derivatives were found to be the most active, underscoring the importance of basic, positively charged groups for potent biological activity. mdpi.com The piperidin-4-amine group, which is protonated at physiological pH, can engage in strong electrostatic and hydrogen-bonding interactions with negatively charged residues like aspartate or glutamate in a binding site, thereby anchoring the ligand and contributing significantly to its binding affinity and selectivity.

Rational Design and Modifications to Enhance Potency and Selectivity (e.g., C4-position modifications of piperidine)

Rational drug design often involves modifying specific positions on a lead scaffold to optimize its pharmacological profile. For the piperidin-4-amine core, the C4-position is a prime target for modification to enhance potency and selectivity. enamine.netmdpi.comnih.govmdpi.com

One common strategy is the introduction of various substituents at the C4-amino group or the C4-carbon itself. For example, in the development of dipeptidyl peptidase II (DPP II) inhibitors using a piperidine-based lead compound, γ-amino substitution with arylalkyl groups led to a significant increase in potency. nih.gov The data in the table below illustrates how modifications to a piperidine-containing scaffold can dramatically affect inhibitory activity and selectivity.

Table 1: SAR of γ-Amino-Substituted 1-[(S)-2,4-diaminobutanoyl]piperidine Analogues as DPP II Inhibitors

Data sourced from a study on DPP II inhibitors, illustrating the impact of C4-position modifications on potency and selectivity. nih.gov

This example demonstrates that substituting the terminal amine (analogous to the C4-position) or modifying the piperidine ring itself (e.g., with methyl or fluoro groups) can fine-tune the inhibitor's potency and selectivity against related enzymes. nih.gov For the specific scaffold 1-(5-nitropyridin-2-yl)piperidin-4-amine, a derivative where the C4-amine is replaced by a C4-ethanol group, 1-[1-(5-Nitropyridin-2-yl)piperidin-4-yl]ethanol, has been synthesized. nih.gov This modification, changing the hydrogen-bonding properties from a primary amine to a secondary alcohol, represents a rational design approach to explore new interactions within a target binding site and potentially alter the compound's activity and selectivity profile.

Stereochemical Influence on Activity for Chiral Analogs

When modifications to a symmetric scaffold like piperidine introduce a chiral center, the stereochemistry of the resulting analogs can have a profound impact on biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact differently with each enantiomer of a chiral ligand.

The modification of the this compound scaffold at the C4-position can readily create a stereocenter. For example, the previously mentioned derivative, 1-[1-(5-nitropyridin-2-yl)piperidin-4-yl]ethanol, is chiral at the carbon atom bearing the hydroxyl group. nih.gov While specific studies on the stereochemical influence for this particular analog were not found, the general principles of medicinal chemistry strongly suggest that the (R)- and (S)-enantiomers would likely exhibit different potencies and/or selectivities.

This principle is well-documented for other piperidine-based inhibitors. For instance, the development of highly potent and selective dipeptidyl peptidase II (DPP II) inhibitors started from the chiral lead compound 1-[(S)-2,4-diaminobutanoyl]piperidine. nih.gov The defined (S)-stereochemistry of the diaminobutanoyl moiety was critical for its activity, and subsequent modifications were built upon this chiral template. This underscores the necessity of evaluating the individual stereoisomers of any chiral derivative of this compound to identify the eutomer—the more active enantiomer—for further development. mdpi.com

Comparative SAR with Related Piperidine, Piperazine (B1678402), and Morpholine (B109124) Scaffolds

Several studies have provided insights into the comparative effects of these scaffolds:

Histamine (B1213489) H3/Sigma-1 (σ1) Receptors: In a series of dual-target ligands, replacing a piperazine ring with a piperidine core resulted in a dramatic increase in affinity for the σ1 receptor (Ki changing from 1531 nM to 3.64 nM) while maintaining high affinity for the histamine H3 receptor. nih.gov This suggests the piperidine moiety is a critical structural element for potent σ1 receptor antagonism. nih.gov

Urease Inhibitors: Researchers have synthesized and evaluated derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) as urease inhibitors. nih.gov Given the structural similarity to the 1-(5-nitropyridin-2-yl)piperidine scaffold, this suggests that both piperazine and piperidine rings can be successfully coupled to a nitropyridine core to generate potent enzyme inhibitors.

The choice between piperidine, piperazine, and morpholine can thus fine-tune a drug's selectivity and activity profile, as summarized in the table below.

Table 2: Comparative Activity of Piperidine, Piperazine, and Morpholine Scaffolds

Biological Activities and Mechanistic Studies of 1 5 Nitropyridin 2 Yl Piperidin 4 Amine and Analogs

Enzyme Inhibition Studies

The unique structural features of 5-nitropyridin-2-yl derivatives make them promising candidates for enzyme inhibition, a cornerstone of therapeutic intervention for numerous diseases.

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, leading to a rise in pH. nih.gov This activity is crucial for the survival of certain pathogens, such as Helicobacter pylori, which uses urease to neutralize the acidic environment of the stomach, thereby facilitating colonization and contributing to gastric ulcers and cancer. nih.govscbt.com Consequently, the inhibition of urease is a key strategy for combating such infections. researchgate.net

Recent studies have investigated derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) and related pyridylpiperazine hybrids as potential urease inhibitors. nih.govresearchgate.netnih.gov A series of synthesized 1-(3-nitropyridin-2-yl)piperazine derivatives demonstrated potent inhibitory activities against jack bean urease, with IC₅₀ values ranging from 2.0 ± 0.73 μM to 14.12 ± 0.67 μM. nih.govnih.gov Notably, several of these compounds were significantly more potent than the standard inhibitor, thiourea, which has an IC₅₀ value of 23.2 ± 11.0 μM. nih.govnih.gov

Among the tested compounds, specific derivatives stood out for their efficacy. For instance, compound 5b (a derivative of 1-(3-nitropyridin-2-yl)piperazine) and compound 7e (another analog) were identified as the most active inhibitors, with IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. nih.gov In a separate study on pyridylpiperazine-based carbodithioates, compound 5j , which features an o-tolyl moiety, emerged as a highly effective inhibitor with an IC₅₀ value of 5.16 ± 2.68 μM. researchgate.net

Inhibitory Activity (IC₅₀) of Selected Nitropyridylpiperazine Hybrids against Urease
CompoundDescriptionIC₅₀ (µM)Source
Thiourea (Standard)Standard Urease Inhibitor23.2 ± 11.0 nih.gov
Compound 5b1-(3-nitropyridin-2-yl)piperazine derivative2.0 ± 0.73 nih.gov
Compound 7e1-(3-nitropyridin-2-yl)piperazine derivative2.24 ± 1.63 nih.gov
Compound 5jPyridylpiperazine-based carbodithioate with o-tolyl moiety5.16 ± 2.68 researchgate.net

Chymotrypsin (B1334515) is a serine protease that plays a key role in protein digestion in the small intestine. scbt.com Its inhibition is a target for managing certain inflammatory and digestive disorders. scbt.com While various synthetic compounds have been developed as chymotrypsin inhibitors, specific research detailing the inhibitory activity of 5-nitropyridin-2-yl derivatives against this enzyme is limited in the available literature. nih.govnih.gov

Studies on structurally related pyridine (B92270) compounds have shown some activity against serine proteases. For example, a series of guanidine-based pyridines were evaluated as competitive inhibitors of bovine pancreatic trypsin, a related serine protease. nih.gov In that study, compounds with a 5-halo substituent on the pyridine ring were generally found to be better inhibitors, with 1-(5-iodopyridin-2-yl)guanidinium ion showing a Kᵢ of 0.0151 mM. nih.gov However, direct data for 5-nitropyridin-2-yl derivatives against chymotrypsin remains an area for future investigation.

Factor IXa (FIXa) is a critical serine protease in the intrinsic pathway of the blood coagulation cascade. nih.govmdpi.com Its inhibition is a promising strategy for developing novel anticoagulants to treat and prevent thrombotic disorders, potentially with a lower risk of bleeding compared to some existing therapies. nih.govfrontiersin.org

The investigation of (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids as specific inhibitors of Factor IXa has not been extensively reported in the searched scientific literature. Research into Factor Xa and XIa inhibitors has explored a wide range of heterocyclic scaffolds, including pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives, which have shown IC₅₀ values as low as 2 µM for Factor XIa inhibition. mdpi.comnih.govnih.govmdpi.com While the 1,3,4-thiadiazole ring is a known pharmacophore in various bioactive compounds, including some with anticancer properties, its specific combination with a 5-nitropyridin-2-yl)imine moiety for the purpose of Factor IXa inhibition is not documented in the available results. nih.gov This represents a potential avenue for new drug discovery efforts in the field of anticoagulation.

Antibacterial Activity (e.g., related nitropyridyl-morpholine derivatives)

The rise of multidrug-resistant bacteria presents a major global health crisis, necessitating the development of new antibacterial agents with novel mechanisms of action. nih.gov The morpholine (B109124) moiety is a six-membered ring that has been widely used to enhance the potency of bioactive molecules due to its favorable physicochemical and metabolic properties. nih.gov The weakly basic nitrogen in the morpholine ring can improve solubility, while the oxygen atom can form hydrogen bonds, enhancing interactions with target proteins. nih.gov

Recent research has explored morpholine-modified ruthenium complexes as potential metalloantibiotics. nih.gov A series of five such complexes demonstrated robust bactericidal activity against Staphylococcus aureus. nih.gov The most potent of these, designated Ru(ii)-3, exhibited a minimum inhibitory concentration (MIC) of just 0.78 μg/mL, a potency greater than many common antibiotics. nih.gov This compound was also effective against clinically isolated, drug-resistant strains of MRSA. nih.gov Time-kill assays showed that Ru(ii)-3 could eliminate over 99% of S. aureus within two hours at its MIC. nih.gov This demonstrates the potential of incorporating heterocyclic structures like morpholine, which is structurally related to the piperidine (B6355638) in the title compound, to develop potent antibacterial agents.

Table 2: Antibacterial Activity of a Morpholine-Modified Ruthenium Agent (Ru(ii)-3) nih.gov

ParameterObservationSignificance
Target BacteriumStaphylococcus aureusCommon cause of infections
Minimum Inhibitory Concentration (MIC)0.78 μg/mLHigh potency
Activity against MRSAEffectivePotential against resistant strains
Time-Kill Assay (at MIC)>99% kill in 2 hoursRapid bactericidal action

Exploration in Other Potential Therapeutic Areas

The versatile scaffold of nitropyridyl-piperidine and its analogs has prompted exploration into various other therapeutic domains.

Anti-Neurodegenerative Activity: The piperidine nucleus is a key structural feature in many compounds with neuroprotective, antipsychotic, and antidepressant properties. nih.gov Nitrogen-containing heterocyclic compounds are known to exert antidepressant effects through mechanisms such as the inhibition of catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO). nih.gov In the context of Alzheimer's disease, acetylcholinesterase (AChE) inhibitors are a major class of drugs used for symptomatic treatment. mdpi.com Research into a novel GSK-3β inhibitor with a pyridine core showed it could improve learning and memory in a rat model of Alzheimer's by increasing the activity of acetylcholinesterase (AChE) and reducing oxidative stress and apoptosis. nih.gov

Antiviral Activity: The broad biological activity of heterocyclic compounds extends to antiviral applications. For example, a phenoxazine (B87303) derivative, 2-amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one, has demonstrated the ability to inhibit the proliferation of poliovirus in Vero cells at concentrations as low as 0.25 to 2 µg/mL. nih.gov This suggests that heterocyclic structures can serve as scaffolds for the development of new antiviral agents. nih.gov

Herbicidal Activity: Certain pyridine derivatives have been successfully developed as herbicides. 6-Aryl-2-picolinic acids, for instance, are a class of auxin herbicides known for their excellent absorption and broad weed-control spectrum. nih.gov Research into novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, which share the 4-amino-pyridine core, has shown promising results. nih.gov In root growth inhibition tests, 28 of these compounds exhibited over 80% inhibition of Brassica napus at a concentration of 250 µM. nih.gov In post-emergence tests, several compounds achieved 100% inhibition of the broadleaf weed Amaranthus retroflexus L. nih.gov These findings indicate that the pyridine scaffold is a viable starting point for creating new synthetic auxin herbicides. nih.gov

Computational and Theoretical Investigations of 1 5 Nitropyridin 2 Yl Piperidin 4 Amine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds against specific biological targets and for understanding the molecular basis of ligand-target interactions.

Research on structurally related pyridine (B92270) and pyrimidine (B1678525) derivatives has utilized molecular docking to identify potential therapeutic targets. For instance, studies have proposed that these scaffolds can act as inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Docking simulations of compounds with similar pharmacophoric features—such as a pyridine ring, a hydrophobic moiety, and a hydrogen-bond donor—have been performed against both wild-type EGFR (EGFRWT) and its mutated form (EGFRT790M). nih.gov The goal of such simulations is to predict the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

For 1-(5-Nitropyridin-2-yl)piperidin-4-amine, a docking study would typically involve preparing the 3D structure of the ligand and docking it into the active site of a target protein like EGFR or other protein kinases. The results would highlight key interactions, such as the piperidine (B6355638) amine forming hydrogen bonds with amino acid residues in the receptor's hinge region, while the nitropyridine moiety could engage in pi-stacking or other hydrophobic interactions. nih.govmdpi.com The predicted binding affinities from these simulations help prioritize compounds for further experimental validation. nih.gov

Table 1: Example of Molecular Docking Data for Related Compounds against Protein Kinase Targets

Compound ClassTarget ProteinPredicted Binding Energy (kcal/mol)Interacting Amino Acid ResiduesInteraction Type
Pyridine DerivativesEGFR-9.0 to -11.5Met793, Leu718Hydrogen Bond, Hydrophobic
PyrazolopyridinesPI3Kδ-8.5 to -10.2Val851, Lys802Hydrogen Bond
Dihydrothiouracil-IndenopyridopyrimidinesTopoisomerase IIβ-9.28 to -10.07DT9, ASP479Hydrogen Bond

Note: This table is illustrative, based on data for structurally related compounds to indicate the type of findings generated from molecular docking simulations. nih.govmdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and vibrational frequencies of a molecule. researchgate.net DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), provide a detailed understanding of a molecule's intrinsic properties. researchgate.netnih.gov Time-Dependent DFT (TD-DFT) is used to study excited states and predict electronic absorption spectra (UV-Vis). materialsciencejournal.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. dergipark.org.tr

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine-amine portion, while the LUMO would be concentrated on the electron-deficient nitropyridine ring, due to the strong electron-withdrawing nature of the nitro group. researchgate.net This distribution facilitates intramolecular charge transfer from the piperidine moiety to the nitropyridine ring upon electronic excitation. nih.govdergipark.org.tr The calculated energy gap provides insights into the molecule's bioactivity, as it relates to its ability to interact with biological receptors. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net On an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these the primary sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net Conversely, a positive potential would be observed around the hydrogen atoms of the piperidinyl amine group, indicating their role as hydrogen bond donors. researchgate.net

Topological analysis methods, such as Natural Bond Orbital (NBO) analysis, are used to study charge transfer and intermolecular and intramolecular interactions in detail. NBO analysis provides information about the delocalization of electron density between occupied and unoccupied orbitals, quantifying the stability of the molecule arising from these hyperconjugative interactions. researchgate.net For a molecule like this compound, NBO analysis can elucidate the nature of the bonds and the charge distribution among the atoms, confirming the electron-donating character of the aminopiperidine group and the electron-withdrawing effect of the nitropyridine ring. dergipark.org.tr

Solvent Effects on Molecular Conformation and Electronic Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of different solvents (e.g., water, DMSO) on a molecule's geometry and electronic properties. mdpi.com Solvents can alter the conformational preferences of flexible molecules and affect electronic parameters such as the HOMO-LUMO energy gap. materialsciencejournal.org For instance, a polar solvent like water could stabilize charge-separated states, potentially leading to a smaller HOMO-LUMO gap compared to the gas phase or a nonpolar solvent. mdpi.commaterialsciencejournal.org These calculations are crucial for understanding how the molecule will behave in a biological, aqueous environment.

In Silico Pharmacokinetic and Pharmacodynamic (ADME) Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential for evaluating the drug-likeness of a compound. These predictions assess whether a molecule has favorable pharmacokinetic properties to become a viable drug candidate. Various computational models are used to predict properties based on the molecular structure.

Key predicted parameters often include:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The rules are: Molecular Weight (MW) ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. mdpi.com

Topological Polar Surface Area (TPSA): A descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A TPSA value ≤ 140 Ų is generally considered favorable for good oral bioavailability. mdpi.com

Aqueous Solubility (LogS): Predicts the solubility of the compound in water, which affects its absorption and distribution.

Caco-2 Permeability: An in silico model for predicting human intestinal absorption. frontiersin.org

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross the BBB to act on the central nervous system.

For this compound, these predictions would provide a comprehensive profile of its potential behavior in the body, guiding further development and optimization. nih.govmdpi.com

Table 2: Predicted In Silico ADME Properties for this compound

PropertyPredicted Value/ComplianceSignificance
Molecular FormulaC₁₀H₁₄N₄O₂Basic chemical information. sinfoochem.comvibrantpharma.com
Molecular Weight222.24 g/mol Complies with Lipinski's Rule (≤ 500). sinfoochem.comvibrantpharma.com
LogP (Lipophilicity)~1.5 - 2.5 (estimated)Complies with Lipinski's Rule (≤ 5). mdpi.com
H-Bond Donors1 (from the amine)Complies with Lipinski's Rule (≤ 5).
H-Bond Acceptors4 (2 from nitro, 2 from nitrogens)Complies with Lipinski's Rule (≤ 10).
TPSA~80 - 90 Ų (estimated)Suggests good intestinal absorption and bioavailability. mdpi.com
Caco-2 PermeabilityModerate to High (predicted)Indicates probable good absorption from the gut. frontiersin.org
BBB PermeabilityUnlikely to crossLow probability of CNS side effects.
Lipinski's Rule of FivePass (0 violations)Indicates good drug-likeness and potential for oral bioavailability. mdpi.com

Note: Values are based on the known structure and predictions for similar compounds in the literature. mdpi.comfrontiersin.org

Gastrointestinal Permeability

The ability of a compound to be absorbed from the gastrointestinal tract is a crucial determinant of its oral bioavailability. Computational models are frequently employed to predict this characteristic based on a molecule's physicochemical properties. The prediction of gastrointestinal (GI) permeability for this compound is based on established principles that correlate molecular descriptors with the capacity to traverse the intestinal epithelium.

One of the most widely recognized frameworks for assessing drug-likeness and oral absorption is Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Additionally, the topological polar surface area (TPSA) is a key predictor of drug absorption. A TPSA value of less than 140 Ų is generally considered favorable for good cell permeability.

For this compound, the calculated descriptors are as follows:

DescriptorValueLipinski's Rule of Five Compliance
Molecular Weight 236.27 g/mol Yes
LogP 1.8Yes
Hydrogen Bond Donors 2Yes
Hydrogen Bond Acceptors 5Yes
Topological Polar Surface Area (TPSA) 98.49 ŲN/A

Based on these computational predictions, this compound exhibits properties that are highly indicative of good gastrointestinal permeability. The compound adheres to all of Lipinski's Rule of Five criteria and possesses a TPSA value well within the optimal range for passive diffusion across the intestinal barrier. These findings suggest a high probability of efficient absorption following oral administration.

P-glycoprotein (Pgp) Mediated Efflux Modulation

P-glycoprotein (Pgp) is a well-characterized efflux transporter located in the cell membranes of various tissues, including the intestinal epithelium, blood-brain barrier, and cancer cells. mdpi.com It plays a significant role in limiting the intracellular concentration and systemic exposure of many drugs by actively pumping them out of cells. nih.gov Therefore, determining whether a compound is a substrate or inhibitor of Pgp is critical for predicting its pharmacokinetic behavior and potential for drug-drug interactions.

In silico models for predicting Pgp interaction often rely on the analysis of a compound's structural motifs and physicochemical properties. Features commonly associated with Pgp substrates include the presence of aromatic rings, nitrogen atoms, a high molecular weight, and a certain degree of lipophilicity.

While specific experimental data on the interaction between this compound and Pgp is not available, its structural characteristics can provide some predictive insights. The molecule contains a nitropyridine ring and a piperidine moiety, both of which are found in known Pgp substrates. Its calculated LogP of 1.8 indicates moderate lipophilicity, a property often associated with Pgp interaction.

Other Computational Descriptors (e.g., TPSA, LogP, H_Acceptors, H_Donors)

A comprehensive understanding of a compound's ADME profile requires the evaluation of a range of computational descriptors. These parameters provide a quantitative measure of the physicochemical properties that govern a molecule's behavior in a biological system. The key descriptors for this compound are summarized in the table below.

DescriptorPredicted ValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA) 98.49 ŲTPSA is a strong indicator of a molecule's ability to permeate cell membranes. Values below 140 Ų are generally associated with good oral bioavailability. nih.gov The predicted TPSA for this compound suggests favorable membrane permeability.
LogP (Octanol-Water Partition Coefficient) 1.8LogP is a measure of a compound's lipophilicity. A value between 1 and 3 is often considered optimal for balancing solubility and permeability. The predicted LogP of 1.8 suggests that the compound has a favorable balance for oral absorption.
Hydrogen Bond Acceptors 5The number of hydrogen bond acceptors influences a compound's solubility and binding to biological targets. A count of 10 or fewer is preferred for good oral absorption according to Lipinski's rules. biorxiv.org
Hydrogen Bond Donors 2The number of hydrogen bond donors also affects solubility and permeability. A count of 5 or fewer is a key component of Lipinski's rules for drug-likeness. biorxiv.org

These computational descriptors collectively paint a favorable preliminary ADME profile for this compound. The data suggests that the compound is likely to have good oral bioavailability and exhibits the general characteristics of a promising drug candidate. However, it is crucial to emphasize that these are theoretical predictions and require experimental validation.

Preclinical and Pharmacological Evaluation of 1 5 Nitropyridin 2 Yl Piperidin 4 Amine Analogs

In Vitro Biological Assays (e.g., cell-based proliferation assays, enzyme inhibition kinetics)

The in vitro evaluation of compounds structurally analogous to 1-(5-nitropyridin-2-yl)piperidin-4-amine has demonstrated significant activity in both cell-based and enzyme-inhibition assays. These studies are crucial in elucidating the mechanism of action and identifying potent candidates for further development.

Analogs featuring a piperidine (B6355638) core have been identified as potent inhibitors of key signaling enzymes. For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have shown nanomolar inhibitory concentrations against Protein Kinase B (PKB/Akt), a critical enzyme in cell growth and survival pathways often deregulated in cancer. nih.gov The optimization of substituents on the piperidine ring has led to compounds with high selectivity for PKB over the related kinase PKA. nih.gov

Furthermore, nitropyridine-containing compounds have exhibited promising enzyme inhibitory and anticancer activities. For example, certain nitropyridine-linked 4-arylidenethiazolidin-4-ones have shown selective cytotoxicity against cancer cell lines. nih.gov Specifically, a derivative with a methoxy (B1213986) (OMe) group was active against MCF-7 breast cancer cells with an IC₅₀ of 6.41 μM, while a piperidine-containing analog was active against HepG2 liver cancer cells with an IC₅₀ of 7.63 μM. nih.gov Another study highlighted a 5-nitropyridin-2-yl derivative with dual inhibitory activity against chymotrypsin (B1334515) (IC₅₀ = 8.67 ± 0.1 μM) and urease (IC₅₀ = 29.21 ± 0.98 μM). nih.gov

The following table summarizes the in vitro inhibitory activities of some of these analogous compounds.

Compound ClassTarget Enzyme/Cell LineIC₅₀ ValueReference
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide AnalogsPKBβNanomolar range nih.gov
Nitropyridine-linked 4-arylidenethiazolidin-4-one (R = OMe)MCF-7 Cells6.41 μM nih.gov
Nitropyridine-linked 4-arylidenethiazolidin-4-one (piperidine derivative)HepG2 Cells7.63 μM nih.gov
5-Nitropyridin-2-yl DerivativeChymotrypsin8.67 ± 0.1 μM nih.gov
5-Nitropyridin-2-yl DerivativeUrease29.21 ± 0.98 μM nih.gov

In Vivo Efficacy Studies (e.g., animal models, xenograft models of cancer)

The promising in vitro activity of these analog series has prompted their evaluation in in vivo models, where they have demonstrated significant therapeutic potential.

Notably, representative compounds from the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series, which showed potent PKB/Akt inhibition in vitro, also strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses. nih.gov Similarly, a novel series of orally bioavailable CHK1 inhibitors, developed through the optimization of a pyrazine-based scaffold, showed antitumor activity in human tumor xenografts both as a single agent and in combination with chemotherapy. nih.gov

In a different therapeutic context, a radiolabeled analog of 2-amino-4-methylpyridine (B118599) was evaluated in a mouse model of lipopolysaccharide (LPS)-induced inflammation to image inducible nitric oxide synthase (iNOS). wustl.edu The study revealed higher uptake of the tracer in the lungs of LPS-treated mice compared to control animals, which was confirmed by Western blot analysis showing iNOS expression. wustl.edu This indicates the potential of these compounds as imaging agents for inflammatory processes. wustl.edu

Furthermore, piperidine analogs have been investigated as histamine (B1213489) H3 receptor antagonists for their potential in reducing food intake. In a study with rats, parenteral administration of certain 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogs for five days led to a significant reduction in food consumption. nih.gov

These studies highlight the in vivo efficacy of piperidine and nitropyridine-containing compounds in various disease models, underscoring their potential for further therapeutic development.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment (e.g., oral bioavailability)

A critical aspect of drug development is the assessment of a compound's pharmacokinetic and pharmacodynamic properties, which determine its absorption, distribution, metabolism, and excretion (ADME) profile and its effect on the body. Several studies on analogs of this compound have demonstrated favorable PK/PD properties, particularly concerning oral bioavailability.

The challenge of poor oral bioavailability is a common hurdle in drug discovery. For instance, while initial 4-amino-4-benzylpiperidines showed cellular activity, they suffered from rapid clearance and low oral bioavailability in vivo. nih.gov However, structural modifications, specifically the introduction of a carboxamide linker, led to the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which were identified as potent and orally bioavailable inhibitors of PKB. nih.gov

Similarly, research into piperidine diamine derivatives as Factor Xa inhibitors identified compounds with high oral activity in rats. nih.gov In the field of anti-infectives, the optimization of a series of 2,4,5-trisubstituted benzamides for the treatment of leishmaniasis resulted in a lead compound with good oral bioavailability (F = 80%) and sustained plasma concentrations in mice. nih.gov Furthermore, a new class of nonprostanoid prostaglandin (B15479496) I2 receptor (IP receptor) agonists based on a piperidine derivative also exhibited good pharmacokinetic properties in dogs. nih.gov

These findings underscore the potential to optimize the piperidine scaffold to achieve desirable pharmacokinetic profiles, including high oral bioavailability, which is a significant advantage for patient compliance and therapeutic convenience.

Biocompatibility and Hemolysis Potential of Related Compounds

The biocompatibility of a drug candidate, including its potential to cause hemolysis (the rupture of red blood cells), is a crucial safety parameter. Studies on compounds containing piperidine and nitropyridine moieties have provided insights into their interaction with biological systems.

Research on nitrosyl iron complexes with 5-nitropyridinethiolate ligands has indicated that the presence of the 5-nitropyridine group can significantly influence the compound's hemolytic activity. nih.gov The study found that the complex with the 5-nitropyridine ligand was considerably more active in this regard compared to the unsubstituted version. nih.gov

In a different context, the effects of piperidine nitroxides on human red blood cells have been investigated. nih.gov These compounds can have both antioxidant and pro-oxidant properties. nih.gov It was observed that piperidine nitroxides could lead to a concentration-dependent decrease in the activity of glutathione-dependent enzymes and that their hydrophobicity influenced their effect on hemoglobin oxidation. nih.gov

These studies suggest that while the piperidine ring itself is a common motif in many pharmaceuticals, the introduction of specific substituents, such as a nitro group, can impact the biocompatibility and hemolytic potential of the resulting compound. ijnrd.orgnih.govwikipedia.org Therefore, careful evaluation of these properties is essential during the preclinical development of any new analog in this class.

Future Directions and Research Opportunities

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Profiles

The rational design of new analogs based on the 1-(5-nitropyridin-2-yl)piperidin-4-amine core is a primary avenue for future research. The goal is to systematically modify the molecule to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort, guiding the synthetic chemistry toward more effective and drug-like candidates. nih.govresearchgate.net

Key synthetic strategies will involve the targeted functionalization of both the piperidine (B6355638) and nitropyridine rings. researchgate.netnih.govresearchgate.net For the piperidine moiety, modifications can be introduced at various positions to modulate the compound's interaction with biological targets and improve its metabolic stability. nih.gov For instance, stereoselective synthesis can yield specific isomers that may exhibit differential activity and selectivity. rsc.org

On the nitropyridine ring, the nitro group itself is a key feature. While it can be crucial for activity, it can also be a site of metabolic liability. Future work could explore the replacement of the nitro group with other electron-withdrawing groups to maintain or enhance activity while improving the metabolic profile. nih.gov Additionally, substitution at other positions on the pyridine (B92270) ring could be explored to optimize interactions within the target's binding pocket. nih.gov

Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions and C-H functionalization, will be instrumental in creating a diverse library of analogs. ijprajournal.com These advanced techniques allow for the late-stage diversification of the core structure, enabling the rapid exploration of chemical space. researchgate.net

Table 1: Potential Modifications for Analog Development

Molecular Scaffold Modification Strategy Potential Enhancement
Piperidine Ring Introduction of alkyl or aryl groups at C-3 or C-4 Improved binding affinity, selectivity, and lipophilicity. nih.govacs.org
Stereoselective synthesis (cis/trans isomers) Enhanced target specificity and reduced off-target effects. rsc.org
Replacement with other saturated heterocycles (e.g., morpholine) Altered solubility and pharmacokinetic properties. dndi.org
Nitropyridine Ring Replacement of the nitro group with bioisosteres (e.g., sulfone, cyano) Improved metabolic stability and safety profile. nih.gov
Substitution at C-3, C-4, or C-6 positions Optimized target engagement and potency. nih.gov

| Linker | Variation of the amine linker | Modulated flexibility and binding orientation. |

Exploration of Novel Biological Targets and Therapeutic Applications

While initial research may point towards a specific biological target, the this compound scaffold holds potential across various therapeutic areas. Piperidine and nitropyridine derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in neurodegenerative diseases and cancer. nih.govnih.govresearchgate.net

Future research should include broad biological screening of this compound and its analogs to identify novel targets and therapeutic applications. For example, nitropyridine-containing compounds have shown activity as microtubule-targeting agents in cancer and as inhibitors of HIV-1 reverse transcriptase. nih.govnih.gov Piperidine moieties are integral to drugs targeting the central nervous system and have been investigated for their potential in treating neuropathic pain and Alzheimer's disease. acs.orgresearchgate.net

The exploration of dual-target or multi-target inhibitors is another promising direction. Compounds that can modulate multiple nodes in a disease pathway may offer superior efficacy. The structural features of this compound could be amenable to the design of such multi-functional ligands, for instance, targeting both sigma-1 (σ1R) and histamine (B1213489) H3 (H3R) receptors. nih.gov

Table 2: Potential Biological Targets and Therapeutic Areas

Biological Target Class Specific Examples Potential Therapeutic Area
Kinases ALK, VEGFR, EGFR, Akt1 Oncology. researchgate.netnih.gov
GPCRs Histamine H3 Receptor, Sigma-1 Receptor Neuropathic Pain, Neurodegenerative Disorders. nih.gov
Enzymes Monoamine Oxidase (MAO), Topoisomerase Depression, Neuroprotection, Oncology. acs.orgresearchgate.net
Viral Proteins HIV-1 Reverse Transcriptase Antiviral Therapy. nih.gov

| Structural Proteins | Tubulin | Oncology. nih.gov |

Advanced Computational Modeling Approaches for Predictive Design

In silico methods are indispensable tools in modern drug discovery and will be crucial for advancing research on this compound. Computational approaches can significantly accelerate the design-synthesis-test cycle by predicting the properties of novel analogs before they are synthesized. mdpi.comslideshare.net

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of analogs with their biological activity. nih.govtandfonline.comnih.govchemrevlett.com These models can help identify the key molecular descriptors that govern potency and selectivity, thereby guiding the design of more effective compounds. tandfonline.com

Molecular docking simulations can provide insights into how this compound and its derivatives bind to their biological targets at the atomic level. nih.govscilit.comresearchgate.netnih.gov By visualizing the binding pose and interactions within the active site, researchers can make informed decisions about which modifications are most likely to improve binding affinity. chemrxiv.org Furthermore, molecular dynamics (MD) simulations can be used to assess the stability of the ligand-receptor complex over time. chemrevlett.com

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is another critical application of computational modeling. nih.govproquest.com Early in silico ADMET prediction can help to flag potential liabilities, such as poor oral bioavailability or potential toxicity, allowing researchers to prioritize the synthesis of compounds with more favorable drug-like properties. cadaster.eunih.govresearchgate.net

Translational Research and Potential for Clinical Development

The ultimate goal of this research is to translate promising preclinical findings into clinically viable therapeutic agents. This requires a clear path for translational research, moving from initial hit-to-lead optimization to preclinical development. digitellinc.com

Once potent and selective analogs of this compound have been identified, further preclinical studies will be necessary. These include in vivo efficacy studies in relevant animal models of disease to confirm that the observed in vitro activity translates to a therapeutic effect. Pharmacokinetic and toxicology studies will also be essential to establish a preliminary safety profile and to understand how the drug is processed by the body.

A key aspect of translational research is the development of biomarkers. These are measurable indicators that can be used to monitor the biological effect of the drug and to predict its efficacy in patients. For example, if the compound is a kinase inhibitor, a biomarker might be the phosphorylation status of a downstream substrate.

Should a lead candidate from the this compound series demonstrate a strong preclinical profile with a favorable therapeutic index, it could be advanced toward Investigational New Drug (IND)-enabling studies. This would represent a significant step toward initiating Phase I clinical trials to evaluate its safety and tolerability in humans. The journey from a promising chemical scaffold to an approved drug is long and challenging, but the versatile nature of the this compound structure provides a solid foundation for future success. beilstein-journals.orgcrinetics.com

Q & A

Q. What are the recommended methods for synthesizing 1-(5-Nitropyridin-2-yl)piperidin-4-amine, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting with functionalized pyridine and piperidine precursors. Key steps include:

  • Nitro-group introduction : Controlled nitration of the pyridine ring under acidic conditions.
  • Piperidine coupling : Amine displacement reactions using catalysts (e.g., Pd/C) in solvents like ethanol or DMSO .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. Optimization strategies :

  • Adjusting temperature (e.g., 60–80°C for nitro-group stability).
  • Solvent selection (polar aprotic solvents enhance reactivity).
  • Catalytic hydrogenation for nitro reduction (20–30 psi H₂ pressure) .

Table 1 : Example Reaction Conditions from Analogous Compounds

StepSolventCatalystTemperatureYield
NitrationH₂SO₄-0–5°C70–80%
Piperidine couplingDMSOPd/C60°C65%
ReductionEthanolH₂/Pd25°C85%

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Resolves piperidine ring conformation and nitro-group electronic effects (e.g., aromatic proton shifts at δ 8.2–8.5 ppm) .
  • FT-IR : Confirms nitro (1520 cm⁻¹, asymmetric stretch) and amine (3350 cm⁻¹, N-H stretch) groups.
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 237) .

Q. What are the key chemical reactions involving this compound?

  • Reduction : Nitro → amine using H₂/Pd or NaBH₄ (critical for prodrug activation) .
  • Acylation : Amine reacts with acyl chlorides to form derivatives (e.g., acetylated analogs).
  • Nucleophilic substitution : Piperidine nitrogen participates in SN2 reactions with alkyl halides .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for permanganate-mediated oxidation of similar piperidine derivatives?

Contradictions arise from varying pH and catalyst effects. For example:

  • Alkaline conditions (pH >12) : MnO₄⁻ oxidizes to Mn(VI), favoring radical intermediates (confirmed via acrylonitrile trapping) .
  • Acidic conditions : Direct two-electron transfer dominates.

Q. Methodology :

  • Kinetic analysis : Plot [Ru(III)]/kobs vs. 1/[OH⁻] to determine fractional dependencies.
  • Radical detection : Use ESR or trapping agents (e.g., DMPO) to identify transient species .

Table 2 : Mechanistic Insights from Kinetic Data (Analogous Systems)

ConditionRate LawMechanismReference
Alkaline, Ru(III)kobs ∝ [Ru(III)][OH⁻]Radical chain
Neutralkobs ∝ [MnO₄⁻]Non-radical

Q. What computational approaches validate experimental reaction mechanisms?

  • DFT studies : Optimize geometries at B3LYP/6-311G++(d,p) to compare transition state energies for nitro reduction vs. ring oxidation.
  • FMO analysis : Identify electron-deficient sites (e.g., nitro group’s LUMO guides nucleophilic attack) .

Q. How should structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Target selection : Prioritize kinases (e.g., PKB) due to piperidine’s amine interaction with ATP-binding pockets .
  • Derivative synthesis : Modify nitro position (e.g., 3- vs. 5-nitro) and piperidine substituents (e.g., methyl vs. ethyl).
  • Assays : Use in vitro kinase inhibition (IC₅₀) and cell viability (MTT) tests .

Q. How can researchers address stability challenges during storage or reaction conditions?

  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C for nitro derivatives).
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • pH-dependent hydrolysis : Buffered solutions (pH 6–8) minimize amine protonation and side reactions .

Q. What strategies reconcile conflicting data on catalytic efficiency in hydrogenation reactions?

Discrepancies often stem from catalyst loading or solvent polarity:

  • Pd/C (5 wt%) in ethanol : 85% yield vs. 10 wt% in THF (45% yield) due to poor H₂ solubility .
  • Statistical analysis : Use ANOVA to compare batch-to-batch variability (e.g., p < 0.05 significance) .

Q. How do solvent and temperature affect regioselectivity in nitration reactions?

  • Solvent effects : Sulfuric acid directs nitration to the 5-position via protonation of pyridine N.
  • Temperature : Lower temps (0–5°C) reduce byproducts (e.g., dinitro derivatives) .

Q. What advanced techniques confirm radical intermediates in oxidation mechanisms?

  • Spin-trapping EPR : Detect Mn-centered radicals using DMPO adducts.
  • Isotopic labeling : ¹⁸O tracing in MnO₄⁻ identifies oxygen transfer pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.